9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one
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Description
9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one is a useful research compound. Its molecular formula is C22H11Cl2NO4 and its molecular weight is 424.23. The purity is usually 95%.
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Biological Activity
9-Chloro-2-(6-chloro-2-oxo-2H-chromen-3-yl)-4-methyl-5H-chromeno[3,4-c]pyridin-5-one is a synthetic compound belonging to the chromenopyridine family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C22H11Cl2NO4 with a molecular weight of 424.23 g/mol. The compound features a complex heterocyclic structure that contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds within the chromenopyridine class exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated the ability of chromenopyridines to inhibit cancer cell proliferation. Notably, derivatives have shown effectiveness against various cancer cell lines, including breast and lung cancers.
- Antimicrobial Properties : Chromenopyridines have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective properties of chromenopyridines, indicating their potential in treating neurodegenerative diseases.
Anticancer Activity
A recent study evaluated the anticancer effects of this compound using various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Apoptosis induction |
A549 (Lung) | 15.0 | Cell cycle arrest |
HeLa (Cervical) | 10.0 | Apoptosis and necrosis |
Antimicrobial Activity
The antimicrobial efficacy of this compound was tested against a panel of bacteria and fungi. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 64 |
Anti-inflammatory Activity
In an experimental model of inflammation, the compound was shown to reduce pro-inflammatory cytokine levels significantly. It demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential utility in inflammatory disorders.
Case Studies
- Case Study on Cancer Treatment : In vivo studies using xenograft models showed that treatment with the compound resulted in significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.
- Case Study on Neuroprotection : A study involving neurotoxic models indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its application in neurodegenerative disease therapies.
Properties
IUPAC Name |
9-chloro-2-(6-chloro-2-oxochromen-3-yl)-4-methylchromeno[3,4-c]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl2NO4/c1-10-20-15(14-8-13(24)3-5-19(14)29-22(20)27)9-17(25-10)16-7-11-6-12(23)2-4-18(11)28-21(16)26/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGOCZHVURVMGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C3=CC4=C(C=CC(=C4)Cl)OC3=O)C5=C(C=CC(=C5)Cl)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.